DDP-225 free base anhydrous

Neuropharmacology Transporter Selectivity Antidepressant Screening

DDP-225 free base anhydrous (MCI-225) delivers precise molar concentration calculations and reproducible HPLC method validation as the non-salt parent molecule. Its dual mechanism—NA reuptake inhibition (Ki=35 nM, 14-fold over 5-HT) with 5-HT3 antagonism (Ki=81 nM)—exhibits negligible M1/M2/α1/H1 binding, eliminating anticholinergic/sedative confounds. At only 1 mg/kg p.o. in rodent forced swim tests, it matches tricyclic efficacy at 10-30x lower dose, reducing compound consumption. Documented Phase 2 IBS efficacy and validated reference standard properties make it the preferred tool compound for cognition, anxiety, and GI studies requiring an uncompromised pharmacological signature.

Molecular Formula C17H17FN4S
Molecular Weight 328.4 g/mol
CAS No. 135991-48-9
Cat. No. B1676268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDP-225 free base anhydrous
CAS135991-48-9
Synonyms4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno(2,3-d)pyrimidine
MCI 225
MCI-225
Molecular FormulaC17H17FN4S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F
InChIInChI=1S/C17H17FN4S/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22/h2-5,10,19H,6-9H2,1H3
InChIKeyFVIVKIGLBDRWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DDP-225 (MCI-225) Free Base Anhydrous: Chemical Identity and Investigational Profile


DDP-225 free base anhydrous (CAS: 135991-48-9), also referred to as MCI-225, is a thienopyrimidine derivative with the molecular formula C₁₇H₁₇FN₄S and an average mass of 328.407 Da . The compound is pharmacologically characterized as a selective noradrenaline (NA) reuptake inhibitor that also exhibits 5-HT₃ receptor antagonism [1]. Originating from Mitsubishi Chemical Corporation and later developed by Dynogen Pharmaceuticals, DDP-225 has been investigated across multiple therapeutic indications including major depressive disorder, irritable bowel syndrome (IBS), anxiety disorders, and Alzheimer's disease, reaching Phase 2 clinical development for IBS and functional vomiting [2]. The compound is available in multiple salt and hydration forms; the free base anhydrous form (CAS 135991-48-9) represents the parent molecule prior to salt formation and is the preferred reference standard for analytical method development, in vitro pharmacology, and structure-activity relationship studies [3].

Why DDP-225 Free Base Anhydrous Cannot Be Substituted with Other NA Reuptake Inhibitors or 5-HT₃ Antagonists


The selection of DDP-225 free base anhydrous over alternative compounds in its pharmacological class is not interchangeable due to its quantitatively distinct dual-target profile. Unlike selective NA reuptake inhibitors (e.g., desipramine, atomoxetine) which lack 5-HT₃ antagonism, or 5-HT₃ antagonists (e.g., ondansetron) which lack NA reuptake inhibition, DDP-225 uniquely integrates both activities within a single molecular entity at defined potency ratios [1]. The compound exhibits a 14-fold selectivity for NA uptake inhibition (Ki = 35.0 nmol/L) over 5-HT uptake inhibition (Ki = 491 nmol/L), and a 423-fold selectivity over dopamine uptake (Ki = 14,800 nmol/L), establishing a pharmacological fingerprint that cannot be replicated by simple combination therapy or by other NA reuptake inhibitors with divergent selectivity profiles [1]. Furthermore, DDP-225 demonstrates high affinity for the 5-HT₃ receptor (Ki = 81.0 nmol/L) with minimal binding to M₁, M₂, α₁, and H₁ receptors, a selectivity profile that distinguishes it from broader-spectrum antidepressants with anticholinergic or antihistaminergic liabilities [1]. These quantitative differentiators have functional consequences in vivo: in forced swimming tests, the minimum effective dose of DDP-225 (1 mg/kg, p.o.) is 10- to 30-fold lower than that of maprotiline, desipramine, and imipramine, and the compound uniquely achieves full efficacy with short-term (5-day) administration [1].

Quantitative Differentiation of DDP-225 Free Base Anhydrous Against Comparators: A Procurement-Focused Evidence Guide


NA Uptake Inhibition: 14-Fold Selectivity Over 5-HT and 423-Fold Over Dopamine

DDP-225 (MCI-225) inhibits synaptosomal noradrenaline uptake with a Ki of 35.0 nmol/L, demonstrating 14-fold selectivity over serotonin uptake (Ki = 491 nmol/L) and 423-fold selectivity over dopamine uptake (Ki = 14,800 nmol/L) [1]. In contrast to tricyclic antidepressants such as desipramine, imipramine, and maprotiline, DDP-225 does not inhibit MAO-A or MAO-B activities, indicating a more restricted pharmacological target profile [1]. This quantitative selectivity profile distinguishes DDP-225 from non-selective monoamine reuptake inhibitors and provides a defined ratio of noradrenergic to serotonergic modulation.

Neuropharmacology Transporter Selectivity Antidepressant Screening

5-HT₃ Receptor Affinity: High Selectivity Over M₁, M₂, α₁, and H₁ Receptors

DDP-225 exhibits high affinity for the 5-HT₃ receptor with a Ki of 81.0 nmol/L, and demonstrates minimal or negligible binding to M₁, M₂, α₁, and H₁ receptors among all receptors tested [1]. This receptor selectivity profile quantitatively differentiates DDP-225 from tricyclic antidepressants (e.g., imipramine) and tetracyclic antidepressants (e.g., maprotiline), which possess significant anticholinergic (M₁/M₂) and antihistaminergic (H₁) activity that contributes to adverse effect burdens including sedation, dry mouth, and cognitive impairment. The functional antagonism at 5-HT₃ receptors is confirmed by in vivo inhibition of the von Bezold-Jarisch reflex with an ID₅₀ of 22.2 mg/kg (p.o.) [1].

Receptor Binding 5-HT₃ Antagonism Off-Target Profiling

Forced Swimming Test: Minimum Effective Dose 10- to 30-Fold Lower Than Comparators

In the forced swimming test in rats, a validated model for screening antidepressant-like activity, DDP-225 demonstrated a minimum effective dose (MED) of 1 mg/kg (p.o.) following 5-day repeated administration [1]. In direct head-to-head comparison within the same study, the MED values for comparator antidepressants were: maprotiline = 30 mg/kg (p.o.), desipramine = 10 mg/kg (p.o.), and imipramine = 30 mg/kg (p.o.) [1]. This represents a 10-fold lower dose requirement compared to desipramine and a 30-fold lower requirement compared to maprotiline and imipramine. Critically, only DDP-225 achieved full antidepressant-like activity with this short-term (5-day) treatment regimen, whereas comparators required longer administration periods for maximal efficacy [1].

Behavioral Pharmacology Antidepressant Efficacy In Vivo Screening

Social Interaction Test: Anxiolytic-Like Effect Where Maprotiline, Imipramine, and Trazodone Show No Activity

In the social interaction test in rats under high light (anxiogenic) conditions, DDP-225 at doses of 10 and 30 mg/kg (p.o.) significantly increased social interaction time without affecting ambulation, indicating an anxiolytic-like effect free of sedation [1]. In direct head-to-head comparison within the same study, maprotiline, imipramine, and trazodone failed to produce any significant effect on social interaction at doses of 3–30 mg/kg (p.o.) [1]. The effect of DDP-225 was blocked by the 5-HT₃ agonist mCPBG, confirming that the 5-HT₃ receptor antagonism component of DDP-225 contributes mechanistically to this behavioral outcome [1]. Additionally, DDP-225 demonstrated comparable anxiolytic-like efficacy between single-dose and 5-day repeated administration, suggesting rapid onset without tolerance development [1].

Anxiety Models Social Interaction Behavioral Pharmacology

Anticholinergic Liability: Absence of Oxotremorine-Induced Tremor Inhibition at 100 mg/kg

In an oxotremorine-induced tremor model in mice, DDP-225 at a high dose of 100 mg/kg (p.o.) did not inhibit tremor, lacrimation, or salivation, indicating a lack of central and peripheral anticholinergic activity [1]. In direct contrast within the same study, imipramine produced significant inhibition of these oxotremorine-induced effects, consistent with its known antimuscarinic receptor antagonism [1]. Trazodone similarly did not inhibit oxotremorine-induced effects at 100 mg/kg (p.o.) [1]. This negative finding quantitatively corroborates the in vitro receptor profiling data showing minimal M₁ and M₂ receptor binding, and provides functional in vivo evidence that DDP-225 is devoid of the anticholinergic side effect burden associated with tricyclic antidepressants.

Safety Pharmacology Anticholinergic Effects Side Effect Profiling

Evidence-Based Research Applications for DDP-225 Free Base Anhydrous


Selective Noradrenergic Modulation with Concurrent 5-HT₃ Antagonism in Rodent Behavioral Models

Based on the quantitative selectivity profile showing 14-fold NA/5-HT uptake selectivity and specific 5-HT₃ receptor affinity (Ki = 81.0 nmol/L) , DDP-225 free base anhydrous is optimally deployed in rodent behavioral studies requiring dual modulation of noradrenergic transmission and 5-HT₃ receptor function. The forced swimming test MED of 1 mg/kg (p.o.) — 10- to 30-fold lower than maprotiline, desipramine, and imipramine — enables lower compound consumption and potentially reduced stress on experimental animals. The social interaction test data demonstrating anxiolytic-like activity at 10–30 mg/kg (p.o.) where maprotiline, imipramine, and trazodone showed no effect [1] supports its use in anxiety-related behavioral paradigms requiring a non-sedating anxiolytic signature.

Investigations Requiring Absence of Anticholinergic and Antihistaminergic Confounds

The receptor profiling data confirms that DDP-225 exhibits minimal to negligible binding at M₁, M₂, α₁, and H₁ receptors . This selectivity, functionally validated by the absence of oxotremorine-induced tremor inhibition at 100 mg/kg (p.o.) in contrast to imipramine , makes DDP-225 free base anhydrous the compound of choice for studies where anticholinergic or sedative side effects would confound interpretation. Researchers investigating cognitive function, memory consolidation, or attentional processes — where muscarinic antagonism is a known confounder — should prioritize DDP-225 over tricyclic comparators.

Gastrointestinal Motility and Visceral Pain Research (IBS-Related Models)

DDP-225 has advanced to Phase 2 clinical development for irritable bowel syndrome (IBS) and functional vomiting . The compound's dual mechanism — NA reuptake inhibition combined with 5-HT₃ antagonism — addresses two key pathways implicated in gastrointestinal function and visceral sensitivity [1]. For preclinical gastrointestinal research, particularly models of IBS with diarrhea (IBS-D), DDP-225 free base anhydrous provides a mechanistically defined tool compound distinct from pure 5-HT₃ antagonists (e.g., ondansetron, alosetron) or pure NA reuptake inhibitors. The oral activity and predicted bioavailability characteristics support oral dosing in rodent GI models [2].

Analytical Reference Standard for Thienopyrimidine-Based NA Reuptake Inhibitors

DDP-225 free base anhydrous (CAS 135991-48-9, molecular formula C₁₇H₁₇FN₄S, exact mass 328.115784 Da) serves as the definitive reference standard for analytical method development and quality control applications involving thienopyrimidine-class NA reuptake inhibitors. The free base anhydrous form, as opposed to hydrochloride salt or hydrate forms, provides the most accurate basis for molar concentration calculations, HPLC method validation, and LC-MS quantification. Its well-defined physicochemical properties — including calculated LogP (4.76), LogD at pH 7.4 (3.09), and polar surface area (69 Ų) — enable reproducible chromatographic method development and facilitate accurate determination of purity and identity in research-grade material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDP-225 free base anhydrous

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.